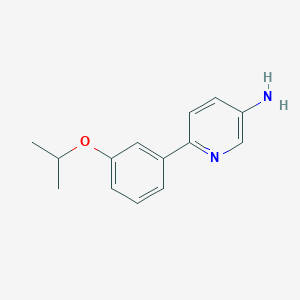

6-(3-methoxyphenyl)pyridin-3-amine

Description

6-(3-Methoxyphenyl)pyridin-3-amine is a heterocyclic compound with a pyridine core substituted at the 3-position by an amino group and at the 6-position by a 3-methoxyphenyl moiety. Its molecular formula is C₁₃H₁₄N₂O, molecular weight 214.27 g/mol, and CAS number 1119089-72-3 . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting kinases such as MNK1 . The 3-methoxy group on the phenyl ring contributes to electronic modulation, influencing solubility and receptor binding .

Properties

IUPAC Name |

6-(3-propan-2-yloxyphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10(2)17-13-5-3-4-11(8-13)14-7-6-12(15)9-16-14/h3-10H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDKFMCGHSVQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : 6-Bromo-3-nitropyridine serves as the precursor, with the bromine atom at position 6 facilitating cross-coupling.

-

Catalytic System : A combination of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and sodium carbonate (Na₂CO₃, 2 equiv) in a mixed solvent system (toluene/ethanol/water, 4:1:1) is employed.

-

Coupling Partner : 3-Methoxyphenylboronic acid (1.2 equiv) is added, and the reaction is heated to 80°C for 12–16 hours under inert conditions.

Key Data :

-

Yield : 68–75% (isolated after column chromatography)

-

Purity : >95% (HPLC analysis)

This method is favored for its scalability and compatibility with functional groups, though the nitro group at position 3 necessitates subsequent reduction to an amine.

Nitro Group Reduction to Amine

The reduction of the nitro group in 6-(3-methoxyphenyl)-3-nitropyridine to an amine is critical for obtaining the target compound. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a widely used reducing agent for this transformation.

Reduction Procedure

-

Substrate : 6-(3-Methoxyphenyl)-3-nitropyridine (1.0 equiv) is dissolved in concentrated HCl (10 mL/g substrate).

-

Reducing Agent : SnCl₂·2H₂O (3.0 equiv) is added portionwise at 0–5°C to control exothermicity.

-

Reaction Conditions : The mixture is stirred at 35–40°C for 4 hours, followed by neutralization with aqueous ammonia to pH 7–8.

Key Data :

-

Yield : 85–92% (after recrystallization from ethanol/water)

-

Side Reactions : Over-reduction to hydroxylamine derivatives is negligible under controlled conditions.

Alternative Pathway: Ullmann-Type Coupling

For substrates lacking pre-installed halogen atoms, Ullmann-type couplings offer an alternative route. This method utilizes copper(I) catalysts to facilitate C–N or C–O bond formation, though its applicability to C–C bonds is limited.

Experimental Setup

-

Substrates : 3-Aminopyridine and 3-iodoanisole (1:1 molar ratio).

-

Catalyst : Copper(I) iodide (CuI, 10 mol%) with 1,10-phenanthroline (20 mol%) as a ligand.

Key Data :

-

Yield : <30% (low efficiency for C–C bond formation)

-

Limitations : Competing dehalogenation and homocoupling reduce practicality.

Methoxylation via Nucleophilic Aromatic Substitution

In cases where halogenated intermediates are inaccessible, direct methoxylation of a pre-coupled arylpyridine may be explored. This method, however, requires stringent activation of the pyridine ring.

Procedure Overview

-

Substrate : 6-Phenyl-3-nitropyridine.

-

Methoxylation : Sodium methoxide (NaOMe, 1.5 equiv) in methanol at reflux (65°C) for 48 hours.

-

Post-Reaction : Acidic workup to isolate 6-(3-methoxyphenyl)-3-nitropyridine, followed by nitro reduction.

Key Data :

-

Yield : 40–50% (moderate due to competing side reactions)

-

Challenges : Ring deactivation by the nitro group impedes substitution.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 68–75 | >95 | Scalable, high selectivity | Requires nitro reduction step |

| SnCl₂ Reduction | SnCl₂·2H₂O | 85–92 | 99.01 | High efficiency | Corrosive reagents |

| Ullmann Coupling | CuI | <30 | 90 | Broad substrate scope | Low yield for C–C bonds |

| Methoxylation | NaOMe | 40–50 | 85 | Direct functionalization | Limited to activated substrates |

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura cross-coupling followed by tin-mediated reduction is the most viable route. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(3-methoxyphenyl)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

6-(3-Methoxyphenyl)-5-methylpyridin-3-amine

- Structure : Incorporates a methyl group at the 5-position of the pyridine ring.

- Molecular Formula : C₁₃H₁₄N₂O (same as parent compound).

6-(2-Chlorophenyl)pyridin-3-amine

- Structure : Replaces the 3-methoxyphenyl group with a 2-chlorophenyl moiety.

- Molecular Formula : C₁₁H₉ClN₂; Molecular Weight: 204.66 g/mol .

- Impact : The electron-withdrawing chlorine atom decreases electron density on the phenyl ring, altering binding interactions in kinase inhibitors .

6-(Difluoromethyl)pyridin-3-amine Dihydrochloride

- Structure : Features a difluoromethyl group at the 6-position.

- Molecular Formula : C₆H₇F₂N₂·2HCl; Molecular Weight: 160.12 g/mol (free base) .

- Impact : The dihydrochloride salt improves aqueous solubility, critical for in vivo applications. The difluoromethyl group enhances metabolic resistance compared to methoxy .

Heterocyclic Modifications

6-(Thiophen-3-yl)pyridin-3-amine

- Structure : Substitutes the phenyl ring with a thiophene heterocycle.

Pyrazolo[3,4-b]pyridin-3-amine Derivatives

- Example : 6-(3-Methoxyphenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 6g, EB2) .

- Structure : Fuses a pyrazole ring to the pyridine core.

- Impact : This modification enhances planar rigidity, improving binding to kinase ATP pockets. Compound 6g showed 60% yield and elemental analysis matching theoretical values (C: 69.40%, H: 5.44%, N: 15.80%) .

Physicochemical and Pharmacokinetic Properties

*Predicted using QikProp (Schrödinger).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(3-methoxyphenyl)pyridin-3-amine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling may link the pyridine and methoxyphenyl moieties. Reaction conditions (e.g., temperature, catalyst loading) critically affect yield: higher temperatures (>100°C) and palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency . Purification often involves column chromatography or recrystallization.

Key Data :

| Parameter | Typical Range |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Temperature | 80–120°C |

| Yield | 45–75% |

Q. How is this compound characterized, and what analytical methods are most reliable?

- Answer : Use a combination of NMR (¹H/¹³C), HPLC, and mass spectrometry. NMR confirms regiochemistry (e.g., methoxy group position), while HPLC-MS ensures purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: ~230.27 g/mol) .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

- Answer : The compound is stable in neutral conditions but degrades in strong acids/bases due to hydrolysis of the methoxy group or amine protonation. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Answer : Density functional theory (DFT) predicts electron distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases. Substituent modifications (e.g., fluorination at the phenyl ring) improve metabolic stability and target engagement .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Answer : Byproducts like di-substituted isomers arise from competing reaction pathways. Strategies:

- Use bulky ligands (e.g., XPhos) to sterically hinder undesired substitutions.

- Optimize solvent polarity (e.g., DMF vs. THF) to favor mono-substitution.

- Monitor reaction progress via TLC or in-situ IR .

Q. How does the methoxy group in this compound influence its pharmacokinetic properties?

- Answer : The methoxy group enhances lipophilicity (logP ~2.1), improving membrane permeability. However, it reduces metabolic stability via cytochrome P450-mediated demethylation. Deuterating the methoxy group (CD₃) slows metabolism while retaining activity .

Pharmacokinetic Data :

| Parameter | Value |

|---|---|

| logP | 2.1 ± 0.3 |

| Plasma half-life (rat) | 3.2 h |

| Bioavailability | 58% |

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer : Use target-specific assays (e.g., kinase inhibition ELISA, cellular viability assays). For neuroprotective studies, measure tau aggregation inhibition (IC₅₀) using Thioflavin T fluorescence. EC₅₀ values <1 µM indicate high potency .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

- Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Standardize protocols (e.g., CLSI guidelines) and validate compound purity via orthogonal methods (HPLC, NMR). Cross-validate findings in independent labs .

Q. What structural modifications improve the solubility of this compound without compromising activity?

- Answer : Introduce polar groups (e.g., hydroxyl, amine) at the pyridine C4 position. Salt formation (e.g., hydrochloride) increases aqueous solubility >10-fold while maintaining IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.